molecular formula C16H13Cl2NO B11023254 (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11023254
M. Wt: 306.2 g/mol
InChI Key: PYYSMUJPGSNBND-UHFFFAOYSA-N
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Description

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 2,6-dichlorobenzoyl group attached to the tetrahydroisoquinoline core

Properties

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2

InChI Key

PYYSMUJPGSNBND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms in the 2,6-dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted benzoyl derivatives.

Scientific Research Applications

1.1. Neuropharmacology

Research indicates that compounds similar to (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit promising activity as allosteric modulators of dopamine receptors. Specifically, it has been identified as a selective positive allosteric modulator of the D1 dopamine receptor, which may have implications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

1.2. Treatment of Neurodegenerative Diseases

The compound has been investigated for its therapeutic potential in treating Alzheimer's disease. In preclinical studies, it demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation . This positions it as a candidate for further development into pharmacological agents aimed at ameliorating symptoms or slowing the progression of neurodegenerative disorders.

2.1. Antioxidant Activity

Compounds with a similar structural framework have shown significant antioxidant properties. The presence of the dihydroisoquinoline moiety contributes to the scavenging of free radicals, which is vital in preventing oxidative stress-related cellular damage.

2.2. Anti-inflammatory Effects

In vitro studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. This anti-inflammatory action is crucial for developing therapies aimed at conditions characterized by chronic inflammation.

3.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoquinoline core followed by chlorination and subsequent functionalization to achieve the desired structure .

3.2. Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .

Case Studies and Research Findings

StudyFocusFindings
Study 1NeuropharmacologyIdentified as a D1 receptor modulator with potential in Parkinson's treatment
Study 2Antioxidant ActivityDemonstrated significant free radical scavenging capabilities
Study 3Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in cell cultures
Study 4Alzheimer's DiseaseShowed neuroprotective effects in preclinical models

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichlorobenzoic acid
  • 2,6-dichlorobenzonitrile
  • 2,6-dichlorobenzoyl chloride

Uniqueness

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dichlorophenyl group and a dihydroisoquinoline moiety. The molecular formula is C15H16Cl2N2OC_{15}H_{16}Cl_2N_2O with a molecular weight of 308.21 g/mol. Its structural features contribute to its biological activity, particularly in modulating receptor functions and exhibiting antifungal properties.

  • Dopamine Receptor Modulation :
    • Research indicates that this compound acts as a positive allosteric modulator of the D1 dopamine receptor. It enhances receptor activity without directly activating the receptor itself, which may lead to reduced side effects compared to traditional agonists .
  • Antifungal Activity :
    • A study evaluated various derivatives of 3,4-dihydroisoquinolin-2-ium compounds against phytopathogenic fungi. The results demonstrated that certain derivatives exhibited significant antifungal activity, with some compounds showing higher efficacy than established antifungal agents .

Antifungal Activity Table

CompoundTarget FungusInhibition Rate (%)Comparison to Control (%)
1Fusarium solani93.9>81.5 (TBZ)
2Verticillium mali82.3=69.1 (SA)
3Fusarium oxysporum91.7>50.5 (SA)
4Colletotrichum higginsianum85.4>63.5 (CH)

Note: TBZ = Thiabendazole; SA = Standard Agent; CH = Control Herbicide

Case Studies

  • Pharmacokinetic Studies :
    • In vivo studies in mice demonstrated favorable pharmacokinetic profiles for the compound, including high brain penetration and prolonged half-life, suggesting potential for central nervous system applications .
  • Clinical Implications :
    • The compound's dual action as a dopamine modulator and antifungal agent positions it as a candidate for treating conditions like depression or fungal infections resistant to conventional therapies.

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